Cas no 94022-96-5 (2-(Trifluoromethyl)phenethyl alcohol)

2-(Trifluoromethyl)phenethyl alcohol is a fluorinated aromatic alcohol characterized by the presence of a trifluoromethyl group at the ortho position of the phenethyl backbone. This structural feature enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased electronegativity and steric effects, which can influence binding affinity in bioactive molecules. The compound is particularly useful in the development of fluorinated analogs for drug discovery, where improved bioavailability and resistance to enzymatic degradation are desired. Its compatibility with further functionalization allows for versatile applications in fine chemical and material science research.
2-(Trifluoromethyl)phenethyl alcohol structure
94022-96-5 structure
Product Name:2-(Trifluoromethyl)phenethyl alcohol
CAS No:94022-96-5
MF:C9H9F3O
MW:190.162373304367
MDL:MFCD00003540
CID:809379
PubChem ID:24854093
Update Time:2025-06-10

2-(Trifluoromethyl)phenethyl alcohol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol,2-(trifluoromethyl)-
    • 2-(Trifluoromethyl)phenethyl alcohol
    • 2-[2-(trifluoromethyl)phenyl]ethanol
    • o-(Trifluoromethyl)phenethyl Alcohol
    • (2-trifluoromethyl)-phenylethanol
    • 2-(2-(trifluoromethyl)phenyl)ethanol
    • 2-[1-(trifluoromethyl)phenyl]ethanol
    • 2-[2-(trifluoromethyl)phenyl]ethan-1-ol
    • 2-(2-Trifluoromethylphenyl)ethanol
    • 2-(trifluoromethyl)phenethylalcohol
    • 2-trifluoromethylphenethyl alcohol
    • Benzeneethanol, 2-(trifluoromethyl)-
    • DBKIEXOOUXQPGC-UHFFFAOYSA-N
    • 2-(4-trifluoro
    • 2-(Trifluoromethyl)benzeneethanol (ACI)
    • FS-4029
    • DTXCID00162778
    • AKOS009156846
    • 2-(Trifluoromethyl)phenethyl alcohol, 97%
    • SCHEMBL979275
    • STL556652
    • Z1020784194
    • UNII-DU7HKC4H9L
    • MFCD00003540
    • BBL102844
    • DB-015977
    • SY062578
    • CK2457
    • EN300-70108
    • DTXSID00240287
    • 2-(4-trifluoromethyl)phenyl ethanol
    • 2-(TRIFLUOROMETHYL)BENZENEETHANOL
    • NS00064506
    • 94022-96-5
    • CS-W004141
    • 2-(TTRIFLUOROMETHYL)PHENETHYL ALCOHOL
    • 2-(2-trifluoromethyl-phenyl)-ethanol
    • EINECS 301-591-0
    • DU7HKC4H9L
    • MDL: MFCD00003540
    • Inchi: 1S/C9H9F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2
    • InChI Key: DBKIEXOOUXQPGC-UHFFFAOYSA-N
    • SMILES: FC(C1C(CCO)=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 190.06100
  • Monoisotopic Mass: 190.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: liquid
  • Density: 1.197 g/mL at 25 °C(lit.)
  • Melting Point: −3-−2 °C (lit.)
  • Boiling Point: 184-186 °C(lit.)
  • Flash Point: Degrees Fahrenheit:217.4°F
    Degrees Celsius:103°C
  • Refractive Index: n20/D 1.47(lit.)
  • PSA: 20.23000
  • LogP: 2.24020
  • Solubility: Not available

2-(Trifluoromethyl)phenethyl alcohol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

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2-(Trifluoromethyl)phenethyl alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ethylenediamine Solvents: Methanol ;  10 h, rt
Reference
N-(Phenylselenomethyl)phthalimide as new reagent for mild protection of alcohols as Pim-ethers
Temperini, Andrea; Minuti, Lucio, Tetrahedron Letters, 2012, 53(22), 2709-2711

Production Method 2

Reaction Conditions
Reference
Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain
Yang, Hak Kyun; Son, Woo Seung; Lim, Keon Seung; Kim, Gun Hee; Lim, Eun Jeong; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 1460-1471

Production Method 3

Reaction Conditions
1.1 Reagents: Iodine ,  (Dimethyl sulfide)trihydroboron Solvents: Carbon disulfide ;  2 h, 0 °C; 0 °C → rt
1.2 5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ;  0 °C
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Regioselective hydroboration-oxidation and -amination of fluoro-substituted styrenes
Ramachandran, P. Veeraraghavan; Madhi, Sateesh; O'Donnell, Martin J., Journal of Fluorine Chemistry, 2006, 127(9), 1252-1255

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen ,  Water Catalysts: Tris(acetylacetonato)ruthenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Tin(II) triflate Solvents: Toluene ;  48 h, 60 bar, 165 °C
Reference
Direct Ruthenium-catalyzed Hydrogenation of Carboxylic Acids to Alcohols
Cui, Xinjiang; Li, Yuehui; Topf, Christoph; Junge, Kathrin; Beller, Matthias, Angewandte Chemie, 2015, 54(36), 10596-10599

Production Method 5

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Propyl ether ;  50 °C; 1 h, 50 °C; 50 °C → -5 °C
1.2 Solvents: Propyl ether ;  -5 °C; 10 h, 35 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, < 20 °C
Reference
Process for preparation of (trifluoromethylphenyl)ethanol by Grignard reaction
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt; 4 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
Reference
Antiproliferative activity and SARs of caffeic acid esters with mono-substituted phenylethanols moiety
Xie, Jin; Yang, Fengzhi; Zhang, Man; Lam, Celine; Qiao, Yixue; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 131-134

Production Method 7

Reaction Conditions
1.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  reflux; rt
1.2 Catalysts: Chlorotrimethylsilane ;  reflux; rt
1.3 Solvents: Tetrahydrofuran ;  2 h, 70 °C; 70 °C → rt
1.4 rt; 6 h, 70 °C
Reference
Nucleophilic addition of arylmethylzinc reagents (ArCH2ZnCl) to formaldehyde: An easy access to 2-(hetero)arylethyl alcohols
Bhatt, V. P.; Samant, S. D.; Pednekar, Suhas, Synthetic Communications, 2017, 47(10), 968-974

2-(Trifluoromethyl)phenethyl alcohol Raw materials

2-(Trifluoromethyl)phenethyl alcohol Preparation Products

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(CAS:94022-96-5)2-(Trifluoromethyl)phenethyl alcohol
Order Number:A844789
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:04
Price ($):216.0
Email:sales@amadischem.com

2-(Trifluoromethyl)phenethyl alcohol Related Literature

Additional information on 2-(Trifluoromethyl)phenethyl alcohol

2-(Trifluoromethyl)phenethyl Alcohol: A Comprehensive Overview

2-(Trifluoromethyl)phenethyl alcohol (CAS No. 94022-96-5) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique trifluoromethyl group and aromatic structure, has garnered significant attention due to its potential in various research and industrial settings.

The molecular formula of 2-(Trifluoromethyl)phenethyl alcohol is C9H9F3O, and it has a molecular weight of approximately 198.16 g/mol. The presence of the trifluoromethyl group imparts unique chemical properties to this compound, making it an attractive candidate for a variety of applications. Recent studies have highlighted its potential in areas such as drug discovery, materials science, and synthetic chemistry.

In the realm of drug discovery, 2-(Trifluoromethyl)phenethyl alcohol has shown promise as a lead compound for the development of novel therapeutic agents. Its ability to modulate specific biological pathways and interact with target proteins makes it a valuable tool in the design of new drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-(Trifluoromethyl)phenethyl alcohol exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding underscores the potential of this compound in addressing emerging viral threats.

Beyond its pharmaceutical applications, 2-(Trifluoromethyl)phenethyl alcohol has also found utility in materials science. The trifluoromethyl group contributes to the compound's hydrophobicity and chemical stability, making it suitable for use in the synthesis of advanced materials. Researchers at the University of California, Berkeley, have explored the use of 2-(Trifluoromethyl)phenethyl alcohol as a building block for creating self-assembling monolayers (SAMs) on various surfaces. These SAMs have shown excellent performance in applications such as surface modification, catalysis, and sensor development.

In synthetic chemistry, 2-(Trifluoromethyl)phenethyl alcohol serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and functional group versatility make it an ideal starting material for a wide range of chemical transformations. For example, a recent study published in Organic Letters demonstrated that 2-(Trifluoromethyl)phenethyl alcohol could be efficiently converted into various fluorinated derivatives using mild reaction conditions. These derivatives have found applications in fields such as agrochemicals and polymer science.

The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies on the environmental fate and toxicity of 2-(Trifluoromethyl)phenethyl alcohol have shown that it exhibits low toxicity to aquatic organisms and degrades rapidly under environmental conditions. This favorable environmental profile makes it an attractive choice for sustainable chemical processes.

In conclusion, 2-(Trifluoromethyl)phenethyl alcohol (CAS No. 94022-96-5) is a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties and versatile applications make it an important molecule for ongoing research and development efforts. As new studies continue to uncover its potential uses and benefits, this compound is likely to play an increasingly prominent role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:94022-96-5)2-(Trifluoromethyl)phenethyl alcohol
A844789
Purity:99%
Quantity:25g
Price ($):216.0
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